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Abstract
2-(Difluoromethoxy)phenylacetic acid is a fluorinated derivative of phenylacetic acid, a

compound with known biological activities. The introduction of the difluoromethoxy group (-

OCHF₂) is a key strategy in medicinal chemistry to modulate physicochemical properties such

as lipophilicity, metabolic stability, and acidity, which can significantly influence a molecule's

biological profile. While direct research on 2-(Difluoromethoxy)phenylacetic acid is limited,

this guide synthesizes available information on its parent compound and structurally related

analogues to build a comprehensive profile of its predicted biological activities, potential

mechanisms of action, and key experimental protocols for its investigation. This document is

intended for researchers, scientists, and drug development professionals exploring novel small

molecules for therapeutic applications.

Introduction and Chemical Profile
Phenylacetic acid (PAA) is an organic compound that functions as a catabolite of phenylalanine

and is recognized as a plant auxin.[1][2] Its derivatives have been explored for various

therapeutic purposes, including the treatment of urea cycle disorders and as building blocks for

drugs like penicillin G and diclofenac.[1] The strategic addition of fluorine atoms, as in 2-
(Difluoromethoxy)phenylacetic acid, is a well-established method to enhance drug-like
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properties. The difluoromethoxy group can serve as a bioisostere for other functional groups,

improve binding affinity to target proteins, and increase metabolic stability by blocking sites

susceptible to oxidative metabolism.

This guide will explore the potential biological activities of 2-(Difluoromethoxy)phenylacetic
acid by examining evidence from closely related compounds, focusing primarily on anti-

inflammatory and antimicrobial activities.

Chemical Properties
Property Value Source

Chemical Name

2-

(Difluoromethoxy)phenylacetic

acid

[3][4]

CAS Number 86867-68-7 [3][4][5][6]

Molecular Formula C₉H₈F₂O₃ [3]

Molecular Weight 202.15 g/mol [3]

Synonyms

2-[2-

(Difluoromethoxy)phenyl]acetic

acid

[4][6]

Safety and Handling
As with any research chemical, proper safety precautions are paramount. The available safety

data for this compound and its close analogues indicate that it should be handled with care.
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Hazard Statement GHS Classification Notes Source

H315
Skin irritation

(Category 2)
Causes skin irritation. [7][8][9][10]

H319
Eye irritation

(Category 2A)

Causes serious eye

irritation.
[7][8][9][10]

H335

Specific target organ

toxicity - single

exposure (Category 3)

May cause respiratory

irritation.
[7][8][9][10]

Handling Recommendations: Use only in a well-ventilated area.[7][9] Wear protective gloves,

clothing, and eye/face protection.[7][9][11] Wash skin thoroughly after handling.[7] Store in a

cool, dry place in a tightly sealed container.[7][11]

Synthesis Pathway
A plausible synthesis of 2-(Difluoromethoxy)phenylacetic acid involves two key stages: the

introduction of the difluoromethoxy group onto a phenol, followed by the elaboration of the

acetic acid side chain. This approach leverages established methodologies in organic

synthesis.

Difluoromethylation of a Phenol Precursor: The synthesis would likely start with a suitable 2-

hydroxyphenylacetate precursor. The difluoromethoxy group can be installed via the reaction

of the corresponding phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-

difluoroacetate, under thermal conditions.[12] This reaction proceeds through the generation

of electrophilic difluorocarbene, which is then trapped by the phenolate.

Side-Chain Construction: Alternatively, if starting from 2-(difluoromethoxy)phenol, the acetic

acid moiety can be constructed. A common strategy for analogous phenylacetic acids

involves Palladium-catalyzed Suzuki coupling between an aryl boronic acid and an alkyl

halide, which has proven effective for Csp²-Csp³ bond formation.[13]
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Route A: Late-Stage Side Chain Construction

Route B: Early-Stage Side Chain Construction

2-Bromophenol 2-Bromo-1-(difluoromethoxy)benzene

Difluoromethylation
(e.g., NaO2CCF2Cl) [2-(Difluoromethoxy)phenyl]boronic acidBorylation Ethyl 2-[2-(difluoromethoxy)phenyl]acetate

Suzuki Coupling
(with Ethyl bromoacetate,

Pd catalyst) 2-(Difluoromethoxy)phenylacetic acidHydrolysis

Methyl 2-(2-hydroxyphenyl)acetate Methyl 2-[2-(difluoromethoxy)phenyl]acetate

Difluoromethylation
(e.g., NaO2CCF2Cl) 2-(Difluoromethoxy)phenylacetic acidHydrolysis

Click to download full resolution via product page

Caption: Plausible synthetic routes to 2-(Difluoromethoxy)phenylacetic acid.

Predicted Biological Activities and Mechanisms of
Action
While direct experimental data for 2-(Difluoromethoxy)phenylacetic acid is not readily

available in the searched literature, we can infer its potential biological activities based on high-

quality studies of structurally related molecules.

Anti-inflammatory Activity: Dual COX-2/5-LOX Inhibition
A key area of interest is anti-inflammatory activity. A study on a novel class of phenylacetic acid

regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore

demonstrated potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-

lipoxygenase (5-LOX).[14] The compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-

yl)phenylacetic acid was identified as a particularly potent anti-inflammatory agent.[14]
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Mechanism of Action: The COX and LOX enzymes are crucial mediators in the arachidonic

acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX

enzymes. Selective COX-2 inhibition is desirable as it reduces inflammation while minimizing

the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-

1.

5-LOX Inhibition: The 5-LOX pathway produces leukotrienes, which are potent mediators of

inflammation and allergic responses.

Dual Inhibition: Simultaneously inhibiting both pathways offers a broader anti-inflammatory

effect and may circumvent the shunting of arachidonic acid metabolism to the LOX pathway

that can occur with selective COX inhibitors.

Molecular modeling from the study suggests that the N-difluoromethyl moiety plays a critical

role by inserting into a secondary pocket of the COX-2 enzyme, conferring selectivity, and

binding near the catalytic iron center of the 5-LOX enzyme.[14] This strongly suggests that the

difluoromethyl group present in 2-(Difluoromethoxy)phenylacetic acid could also contribute

to potent and potentially selective interactions with these inflammatory enzymes.
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Caption: The Arachidonic Acid Cascade and targets for anti-inflammatory drugs.

Antimicrobial Activity
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The parent compound, phenylacetic acid, is known to possess bacteriostatic activity.[15][16]

Studies have shown that PAA and its derivatives can be fully incorporated into bacterial model

membranes, disrupting their organization and fluidity.[15] This disruption of the lipid bilayer is a

key mechanism linked to its bacteriostatic and bactericidal effects.[15][16]

Mechanism of Action: The ability of these molecules to partition into biomembranes correlates

positively with their bacteriostatic activity.[15] By inserting into the hydrophobic core of the lipid

bilayer, they disrupt the interactions between lipid molecules. This can lead to:

Increased membrane fluidity and permeability.

Impaired function of membrane-bound proteins (e.g., those involved in transport and energy

generation).

Loss of membrane integrity, ultimately inhibiting bacterial growth.

Given that the difluoromethoxy group increases lipophilicity, it is highly probable that 2-
(Difluoromethoxy)phenylacetic acid would effectively partition into bacterial membranes,

suggesting it may possess significant antimicrobial properties, potentially exceeding those of

the parent PAA.

Modulation of Cellular Stress Pathways
Research has also implicated phenylacetic acid, a known uremic toxin, in the pathology of

vascular changes in chronic kidney disease (CKD).[17] In human aortic endothelial cells, PAA

was shown to stimulate the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-

alpha (TNF-α) and increase the generation of Reactive Oxygen Species (ROS).[17] The study

found that PAA-induced TNF-α secretion was dependent on ROS production.[17] This activity

is concentration-dependent, occurring at levels found in end-stage CKD patients.[17] This

suggests a potential role for PAA derivatives in modulating cellular stress and inflammatory

signaling in vascular cells, which could be a double-edged sword depending on the therapeutic

context.

Experimental Protocols for Biological Evaluation
To validate the predicted activities of 2-(Difluoromethoxy)phenylacetic acid, the following

standard experimental protocols are recommended.
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Protocol: Dual COX-2/5-LOX Inhibition Assay (In Vitro)
This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential (IC₅₀) of

the test compound.

Objective: To quantify the inhibition of human recombinant COX-2 and 5-LOX enzymes.

Materials:

Human recombinant COX-2 and 5-LOX enzymes

Arachidonic acid (substrate)

Colorimetric or fluorometric COX-2 and 5-LOX inhibitor screening assay kits

2-(Difluoromethoxy)phenylacetic acid (test compound)

Celecoxib (COX-2 selective inhibitor control)

Zileuton (5-LOX inhibitor control)

DMSO (vehicle)

96-well microplates

Microplate reader

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of 2-
(Difluoromethoxy)phenylacetic acid in DMSO. Create a serial dilution series (e.g., 100 µM

to 1 nM) in the appropriate assay buffer. Do the same for control inhibitors.

COX-2 Assay Setup: a. In a 96-well plate, add assay buffer to all wells. b. Add 10 µL of the

diluted test compound, control inhibitor, or DMSO (vehicle control) to respective wells. c. Add

10 µL of human recombinant COX-2 enzyme to all wells except the background control. d.

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. e. Initiate

the reaction by adding 10 µL of arachidonic acid substrate to all wells. f. Incubate at 37°C for
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10 minutes. g. Stop the reaction and measure the product formation (e.g., Prostaglandin E2)

using the detection method specified by the kit (e.g., colorimetric measurement at 450 nm).

5-LOX Assay Setup: a. Follow a similar procedure as the COX-2 assay, using the 5-LOX

enzyme and its specific assay kit components. The endpoint is typically the measurement of

leukotriene products.

Data Analysis: a. Subtract the background reading from all wells. b. Calculate the percentage

of inhibition for each compound concentration relative to the vehicle control: % Inhibition =

100 * (1 - (Sample_Signal / Vehicle_Signal)). c. Plot the % Inhibition versus the log of the

compound concentration and fit the data to a four-parameter logistic curve to determine the

IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that prevents visible

bacterial growth.

Objective: To assess the bacteriostatic activity against representative Gram-positive (e.g.,

Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

Bacterial strains (S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

2-(Difluoromethoxy)phenylacetic acid (test compound)

Vancomycin and Gentamicin (positive controls)

DMSO (vehicle)

Sterile 96-well microplates

Spectrophotometer (for inoculum standardization)

37°C incubator
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Procedure:

Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a

standardized inoculum of approximately 5 x 10⁵ CFU/mL.

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound

in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL

of the diluted compound, resulting in a final volume of 100 µL.

Controls: Include a positive control (bacteria in MHB with no compound), a negative control

(MHB only), and a vehicle control (bacteria in MHB with DMSO at the highest concentration

used).

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions
2-(Difluoromethoxy)phenylacetic acid represents an intriguing molecule for chemical biology

and drug discovery. Based on robust evidence from its parent compound and structurally

related analogues, it is predicted to possess significant biological activities.

Strong Potential as an Anti-inflammatory Agent: The known ability of a difluoromethyl-

containing phenylacetic acid analogue to dually inhibit COX-2 and 5-LOX provides a strong

rationale for investigating this compound as a novel anti-inflammatory drug.[14]

Likely Antimicrobial Properties: The increased lipophilicity conferred by the difluoromethoxy

group suggests a high probability of effective bacterial membrane disruption, making it a

promising candidate for antimicrobial research.[15]
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Future research should focus on:

Direct In Vitro Validation: Performing the enzymatic and MIC assays described above to

confirm the predicted activities and determine potency (IC₅₀/MIC values).

Cell-Based Assays: Evaluating the compound's effects on inflammatory cytokine production

(e.g., TNF-α, IL-6) in immune cells (e.g., macrophages) and assessing its cytotoxicity profile

in mammalian cell lines.

Mechanism of Action Studies: Utilizing molecular docking and biophysical techniques to

confirm its binding interactions with target enzymes like COX-2 and 5-LOX.

In Vivo Efficacy: Progressing to animal models of inflammation (e.g., carrageenan-induced

paw edema) or infection to assess in vivo efficacy, pharmacokinetics, and safety.

By systematically pursuing these investigations, the scientific community can fully elucidate the

therapeutic potential of 2-(Difluoromethoxy)phenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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